2-(1-Methyl-3-oxopiperazin-2-YL)acetamide
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Overview
Description
2-(1-Methyl-3-oxopiperazin-2-yl)acetamide is a chemical compound with the molecular formula C7H12N2O3 It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-oxopiperazin-2-yl)acetamide typically involves the reaction of piperazine derivatives with acetic anhydride or acetyl chloride under controlled conditions. One common method involves the following steps:
Starting Material: Piperazine is used as the starting material.
Acetylation: Piperazine is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
2-(1-Methyl-3-oxopiperazin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3-oxopiperazin-2-yl)acetate
- 2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid
- N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Uniqueness
2-(1-Methyl-3-oxopiperazin-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its piperazine core and acetamide functional group make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
Properties
CAS No. |
534603-61-7 |
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Molecular Formula |
C7H13N3O2 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-(1-methyl-3-oxopiperazin-2-yl)acetamide |
InChI |
InChI=1S/C7H13N3O2/c1-10-3-2-9-7(12)5(10)4-6(8)11/h5H,2-4H2,1H3,(H2,8,11)(H,9,12) |
InChI Key |
NTLDPPWCRMNMNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC(=O)C1CC(=O)N |
Origin of Product |
United States |
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